molecular formula C17H16O3 B11604987 3,4-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

3,4-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one

Cat. No.: B11604987
M. Wt: 268.31 g/mol
InChI Key: YVFHNCKKWVVUJO-UHFFFAOYSA-N
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Description

3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one is a complex organic compound belonging to the class of benzofurochromenones. This compound is characterized by its unique fused ring structure, which includes a benzofuran moiety and a chromenone core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dimethylphenol with suitable aldehydes or ketones in the presence of a catalyst can lead to the formation of the desired benzofurochromenone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and chromenone rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofurochromenones, dihydro derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in microbial cells to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dimethyl-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-2-one apart is its unique fused ring structure, which combines the features of both benzofurans and chromones. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

3,4-dimethyl-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C17H16O3/c1-9-10(2)17(18)20-15-8-16-13(7-12(9)15)11-5-3-4-6-14(11)19-16/h7-8H,3-6H2,1-2H3

InChI Key

YVFHNCKKWVVUJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)C

Origin of Product

United States

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